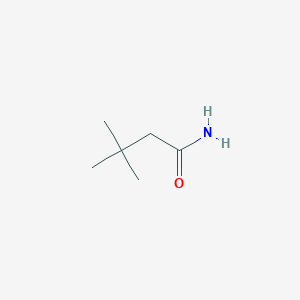

3,3-Dimethylbutanamide

Description

Significance of the Amide Functional Group in Synthetic Strategies

The amide bond is a cornerstone of organic and medicinal chemistry. researchgate.net Amides are organic compounds derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. fiveable.me This functional group is characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. solubilityofthings.com Depending on the number of non-hydrogen substituents on the nitrogen, amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). solubilityofthings.comchemistrytalk.org

The significance of amides stems from several key features:

Stability and Reactivity : The amide bond is notably stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. fiveable.me This stability is crucial in the structure of proteins, where amide linkages, known as peptide bonds, connect amino acids. researchgate.netorganicchemexplained.com While less reactive than other carboxylic acid derivatives like esters, this stability makes them excellent building blocks in complex syntheses, as they can withstand various reaction conditions without premature hydrolysis. solubilityofthings.com However, they can undergo reactions such as hydrolysis under acidic or basic conditions, reduction to amines, and acylation reactions. evitachem.com

Hydrogen Bonding : Primary and secondary amides are capable of both donating and accepting hydrogen bonds, which significantly influences their physical properties like boiling points and solubility in polar solvents. solubilityofthings.comchemistrytalk.org This characteristic is also vital for the secondary and tertiary structures of proteins and for the interaction of drug molecules with biological targets. chemistrytalk.org

Biological and Pharmaceutical Importance : Amides are ubiquitous in nature, most famously forming the backbone of proteins. researchgate.net They are also present in numerous natural products, agrochemicals, and pharmaceuticals. researchgate.net The stability of the amide group makes it a common feature in drug molecules, contributing to their metabolic stability. organicchemexplained.com For instance, derivatives of 3,3-dimethylbutanamide have been investigated for potential anti-inflammatory, anticancer, and antimalarial activities.

Polymer Science : The amide linkage is the repeating unit in important synthetic polymers like nylon and Kevlar, bestowing them with their characteristic strength and flexibility. chemistrytalk.org

The synthesis of amides is a fundamental process in organic chemistry, classically achieved by the condensation reaction of a carboxylic acid and an amine. researchgate.netorganicchemexplained.com

Structural Overview and Research Context of this compound

This compound , also known as t-butylacetamide, is a primary amide with the chemical formula C₆H₁₃NO. chemeo.comnih.gov Its structure features a butanamide backbone with two methyl groups attached to the third carbon atom, creating a sterically hindered tertiary butyl group adjacent to the methylene (B1212753) group of the amide. echemi.com This t-butyl group significantly influences the molecule's physical and chemical properties.

The compound is a solid at room temperature with a melting point in the range of 132-132.6 °C. echemi.comchemicalbook.com Its structure has been confirmed through various analytical techniques. evitachem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | nih.gov |

| Molecular Weight | 115.17 g/mol | nih.gov |

| Melting Point | 132-132.6 °C | echemi.comchemicalbook.com |

| Boiling Point (Predicted) | 223.4±9.0 °C | chemicalbook.com |

| Density (Predicted) | 0.896±0.06 g/cm³ | echemi.comchemicalbook.com |

| pKa (Predicted) | 16.79±0.40 | chemicalbook.com |

| XLogP3 | 0.8 | echemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

In the research context, this compound and its derivatives are valuable as intermediates in organic synthesis. echemi.com The presence of the this compound group can enhance the metabolic stability of a molecule due to steric hindrance. This makes it a useful moiety in the design of new pharmaceuticals. For example, it is used in the synthesis of more complex molecules that may have applications in treating neurological and metabolic diseases, or in the development of agricultural chemicals like pesticides. echemi.com Research has explored the use of N-substituted derivatives, such as N-(3-iodophenyl)-3,3-dimethylbutanamide, as intermediates for bioactive agents and in the development of new materials. The synthesis of such derivatives often involves the acylation of an amine with 3,3-dimethylbutanoyl chloride. vulcanchem.com The compound itself serves as a building block for creating novel molecules and is studied for its role in various chemical reactions. lookchem.com

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZZISWCNKFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277208 | |

| Record name | 3,3-Dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-04-5 | |

| Record name | 926-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 926-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-DIMETHYLBUTYRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethylbutanamide and Its Core Scaffolds

Classical Chemical Synthesis Approaches

Acylation Reactions for Amide Formation

The formation of the amide bond in 3,3-dimethylbutanamide and its N-substituted derivatives is commonly achieved through acylation reactions. This classical approach typically involves the reaction of an amine with a reactive derivative of 3,3-dimethylbutanoic acid, most notably 3,3-dimethylbutanoyl chloride.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. chemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base, such as triethylamine (B128534), is often required to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk

A documented example is the synthesis of N-benzyl-3,3-dimethylbutanamide, which is prepared by reacting benzylamine (B48309) with 3,3-dimethylbutanoyl chloride. nih.gov This reaction highlights a standard procedure for creating N-substituted amides based on the this compound core structure.

Table 1: Representative Acylation Reaction for N-benzyl-3,3-dimethylbutanamide Synthesis This table is based on a reported synthetic procedure. nih.gov

| Role | Compound | Reagents/Conditions |

|---|---|---|

| Amine | Benzylamine | - |

| Acylating Agent | 3,3-Dimethylbutanoyl chloride | - |

| Base | Triethylamine (NEt₃) | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (B109758) (DCM) | Anhydrous (dry) |

| Temperature | 0°C to 25°C | Initial cooling, then room temperature |

Alkylation and Bromination of Precursors

The functionalization of the this compound scaffold can also be achieved by modifying its precursors. Methods include the alkylation of an existing amide or the bromination of a carboxylic acid precursor prior to amidation.

Alkylation: N-alkylation of a pre-formed amide can introduce further diversity. For instance, N-benzyl-3,3-dimethylbutanamide can be deprotonated with a strong base like sodium hydride (NaH) to form an amide anion, which then acts as a nucleophile to attack an alkyl halide, such as (rac)-1,4-dibromopentane. nih.gov This strategy allows for the attachment of more complex substituents to the amide nitrogen.

Bromination: The Hell-Volhard-Zelinski reaction is a classical method for the α-bromination of carboxylic acids. libretexts.org This reaction can be applied to 3,3-dimethylbutanoic acid's precursors, although not to 3,3-dimethylbutanoic acid itself due to the lack of α-hydrogens. However, for related butanoic acid derivatives that do possess α-hydrogens, treatment with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) converts the carboxylic acid into an α-bromo acyl bromide. libretexts.orgjove.com This intermediate can then be reacted with an amine to form an α-bromo amide. This two-step sequence is a powerful way to introduce a bromine atom, which can serve as a handle for further synthetic transformations. jove.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally responsible methods. The principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing alternative energy sources, are applicable to the synthesis of this compound.

Atom Economy Maximization and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comsavemyexams.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single final product. savemyexams.com

Substitution and elimination reactions, common in amide synthesis, inherently generate byproducts, leading to lower atom economy. researchgate.net For example, the synthesis of N-benzyl-3,3-dimethylbutanamide from 3,3-dimethylbutanoyl chloride and benzylamine using triethylamine as a base has an atom economy of less than 100% because triethylammonium (B8662869) chloride is formed as a waste byproduct.

Calculation of Atom Economy for N-benzyl-3,3-dimethylbutanamide Synthesis:

Reaction: C₆H₁₁ClO + C₇H₉N + (C₂H₅)₃N → C₁₃H₁₉NO + (C₂H₅)₃N·HCl

Desired Product: N-benzyl-3,3-dimethylbutanamide (C₁₃H₁₉NO)

Table 2: Atom Economy Calculation Molecular weights are used to calculate the percentage of reactant mass incorporated into the final product. jocpr.comsavemyexams.comnih.govnih.gov

| Reactant/Product | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3,3-Dimethylbutanoyl chloride | C₆H₁₁ClO | 134.60 | Reactant |

| Benzylamine | C₇H₉N | 107.15 | Reactant |

| Triethylamine | (C₂H₅)₃N | 101.19 | Reactant (Base) |

| Total Reactant Mass | - | 342.94 | - |

| N-benzyl-3,3-dimethylbutanamide | C₁₃H₁₉NO | 205.30 | Desired Product |

| Atom Economy | - | 59.86% | (205.30 / 342.94) * 100 |

To improve atom economy, catalytic methods that avoid stoichiometric reagents are preferred. Direct amidation of a carboxylic acid with an amine, where water is the only byproduct, offers a much higher atom economy and is a key goal in green synthesis. researchgate.netnih.gov

Application of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Traditional amide syntheses frequently use halogenated solvents like dichloromethane (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with health and environmental concerns. researchgate.netrsc.org

Research has identified several greener alternatives that are effective for amide coupling reactions. rsc.orgrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered more environmentally benign. rsc.orgsigmaaldrich.com 2-MeTHF, for instance, is derived from renewable feedstocks like corncobs and is a suitable replacement for DCM and DMF in many amidation processes. rsc.orgsigmaaldrich.com Enzymatic catalysis can also enable reactions in greener solvents or even under solvent-free conditions. mdpi.com

Table 3: Comparison of Traditional and Greener Solvents for Amide Synthesis This table compares properties of common solvents with their greener alternatives. researchgate.netrsc.orgsigmaaldrich.com

| Solvent | Type | Origin | Key Issues/Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Petrochemical | Suspected carcinogen, high volatility |

| N,N-Dimethylformamide (DMF) | Traditional | Petrochemical | Reproductive toxicity, high boiling point |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-based | Good alternative to DCM/THF, lower toxicity |

| Cyclopentyl methyl ether (CPME) | Green | Petrochemical | High boiling point, stable, resists peroxide formation |

| Ethyl Acetate | Green | Petrochemical/Bio-based | Low toxicity, readily biodegradable |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. benthamdirect.comindianchemicalsociety.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. indianchemicalsociety.com This efficiency gain is due to the direct and rapid heating of the reaction mixture through dielectric polarization. benthamdirect.com

For amide bond formation, microwave-assisted methods have been successfully applied to the direct amidation of carboxylic acids and amines. nih.govthieme-connect.com These protocols can often be performed under solvent-free conditions, further enhancing their green credentials by reducing waste and simplifying product work-up. nih.gov The use of a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) or a boronic acid system, in conjunction with microwave heating provides a rapid and efficient route to amides. nih.govthieme-connect.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table provides a general comparison of the two heating methods for amidation reactions. nih.govindianchemicalsociety.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of reactants/solvent) |

| Yield | Often lower to moderate | Often higher |

| Side Reactions | More prevalent due to long heating times | Often reduced, leading to cleaner reactions |

| Conditions | Often requires high-boiling solvents | Can be performed under solvent-free conditions |

Biocatalytic and Enzymatic Routes to this compound and Analogues

The use of biological catalysts, such as whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods for the synthesis of amides. These biocatalytic routes operate under mild reaction conditions, often in aqueous media, and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is particularly valuable in the synthesis of complex and chiral molecules. core.ac.uk

Microbial Catalysis Utilizing Nitrile Hydratase

Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of a nitrile (R-C≡N) to its corresponding amide (R-C(=O)NH₂). nih.govebi.ac.uk This enzymatic conversion is a cornerstone of industrial biocatalysis, most notably in the large-scale production of acrylamide. nih.gov The reaction proceeds with high efficiency and selectivity under ambient temperatures and neutral pH, avoiding the harsh conditions and unwanted byproducts associated with chemical hydrolysis. google.com

Microorganisms from the genus Rhodococcus are particularly well-known for their robust nitrile-converting capabilities and are widely used as whole-cell biocatalysts. nih.govnih.gov While specific studies focusing exclusively on the biocatalytic production of this compound are not extensively detailed in the available literature, significant research has been conducted on structurally similar analogues, such as 2-amino-2,3-dimethylbutanamide. This research provides a strong model for the potential application of nitrile hydratase in the synthesis of this compound.

For instance, a patented method describes the use of various microbial strains to produce 2-amino-2,3-dimethylbutanamide from its corresponding nitrile. google.com The process employs whole cells containing nitrile hydratase from strains such as Rhodococcus qingshengii, Nocardia globerula, or Rhodococcus erythropolis as the catalyst. google.com These biocatalytic reactions demonstrate high conversion rates and yields, often exceeding 95%, under mild conditions. google.com

Table 1: Microbial Strains and Conditions for the Synthesis of 2-amino-2,3-dimethylbutanamide

| Microbial Strain | CCTCC No. | Substrate | Catalyst | Reaction pH | Reaction Temperature (°C) |

| Rhodococcus qingshengii | M 2010050 | 2-amino-2,3-dimethylbutyronitrile | Whole cells | 6.0 - 10.0 | 20 - 40 |

| Nocardia globerula | M 209214 | 2-amino-2,3-dimethylbutyronitrile | Whole cells | 6.0 - 10.0 | 20 - 40 |

| Rhodococcus erythropolis | M 209244 | 2-amino-2,3-dimethylbutyronitrile | Whole cells | 6.0 - 10.0 | 20 - 40 |

Source: Adapted from Patent CN101886096B google.com

The process involves the fermentation of the selected microbial strain to produce the nitrile hydratase, followed by the introduction of the nitrile substrate into the reaction system. The transformation is typically carried out in an aqueous buffer. For example, one described method involves suspending the wet microbial cells in a phosphate (B84403) buffer at a pH of 7.2 and a temperature of 35°C, followed by the addition of the substrate. google.com The high efficiency of these systems highlights the potential for developing a similar process for 3,3-dimethylbutanenitrile (B1195502) to yield this compound.

Stereoselective Enzymatic Transformations

Enzymatic methods are particularly powerful for the synthesis of chiral compounds, offering access to enantiomerically pure molecules that are difficult to obtain through conventional chemistry. core.ac.ukrsc.org For analogues of this compound, stereoselective enzymatic transformations can be employed to create chiral centers with high enantiomeric excess (ee). Key strategies include enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are a common class of enzymes used for this purpose. For instance, in the context of β-hydroxy amides, which are structurally related to potential chiral derivatives of this compound, lipase-mediated kinetic resolution has proven effective. The enzyme Pseudomonas cepacia lipase (B570770), for example, can be used for the enantioselective acylation of a racemic alcohol, a process that can be applied to resolve racemic precursors of chiral butanamides. smolecule.com

Table 2: Parameters for Lipase-Mediated Kinetic Resolution of β-Hydroxy Amides

| Parameter | Condition | Purpose |

| Enzyme | Lipase (e.g., from Pseudomonas cepacia) | Selective acylation of one enantiomer |

| Solvent Polarity | e.g., tert-butanol | Optimize enzyme activity and selectivity |

| Temperature | 25–40°C | Balance reaction rate and enzyme stability |

| pH | 6–8 | Maintain optimal enzyme conformation and activity |

Source: Adapted from Benchchem

Asymmetric Synthesis:

Asymmetric synthesis involves the creation of a chiral molecule from a prochiral substrate. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that can catalyze the stereoselective reduction of ketones to produce chiral alcohols. This approach is highly valuable for producing chiral hydroxy-butanamide analogues. For example, the asymmetric reduction of a β-keto amide precursor using an ADH can yield a specific enantiomer of the corresponding β-hydroxy amide. smolecule.com Enzymes such as alcohol dehydrogenase-A from Rhodococcus ruber have demonstrated excellent activity and selectivity in the reduction of racemic β-keto esters and amides. smolecule.com

These enzymatic strategies underscore the potential for creating a diverse range of enantiomerically pure analogues of this compound, which are valuable as building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylbutanamide

Reaction Pathways of the Amide Moiety

The amide group is the primary site for transformations involving nucleophilic attack. However, its reactivity is generally lower than that of other carboxylic acid derivatives like esters or acyl chlorides. nptel.ac.in

The hydrolysis of amides to their corresponding carboxylic acids and amines requires forceful conditions, such as prolonged heating in strong acidic or basic solutions. chemistrysteps.com In acid-catalyzed hydrolysis, the reaction proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺), which makes the carbonyl carbon more electrophilic. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (an ammonium (B1175870) ion).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a good leaving group (RNH₃⁺). chemistrysteps.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product, 3,3-dimethylbutanoic acid, and regenerates the acid catalyst.

Recent computational studies on other organic compounds suggest that the acid-catalyzed hydrolysis mechanism involves protonated water clusters, such as H₃O⁺(H₂O)n, rather than a naked proton, which can influence the reaction kinetics. copernicus.org

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of 3,3-Dimethylbutanamide

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation of Carbonyl | This compound, H₃O⁺ | Protonated this compound |

| 2 | Nucleophilic Attack | Protonated Amide, H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Protonated Amine Intermediate |

The characteristic reaction of the amide moiety is nucleophilic acyl substitution. nptel.ac.in Amides are the least reactive among carboxylic acid derivatives towards this reaction because the amide ion (NH₂⁻) is a very poor leaving group. chemistrysteps.com Consequently, reactions often require strong nucleophiles and/or high temperatures.

Other nucleophilic substitutions can occur, but they are less common than hydrolysis or reduction. For instance, derivatives of this compound can undergo substitution reactions with various nucleophiles under specific conditions.

Transformations at the Carbon Backbone

The reactivity of the alkane backbone of this compound is relatively low, but the presence of the electron-withdrawing amide group activates the α-carbon for certain reactions.

The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to halogenation. The electron-withdrawing nature of the amide carbonyl activates this position. The α-halogenation of this compound is highly regioselective. The reaction occurs exclusively at the C2 position, as the C3 position is a quaternary carbon and has no hydrogen atoms to substitute.

A common method for α-halogenation involves using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, which introduces a bromine atom at the α-position. smolecule.com This reaction proceeds via a radical mechanism or through an enol or enolate intermediate. smolecule.com The significant steric bulk introduced by the 3,3-dimethyl group (a tert-butyl group) can influence reaction rates and selectivity in related structures. vulcanchem.com

Table 2: α-Halogenation of this compound

| Reactant | Reagent | Product | Key Feature |

|---|

The carbon backbone of this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can potentially lead to the oxidation of the molecule, although specific products for the parent amide are not widely documented. Electrochemical studies on N,N-disubstituted derivatives of this compound show that the molecule can participate in redox processes, indicating its potential to be oxidized or reduced under specific electrochemical conditions. capes.gov.br

As mentioned previously (3.1.2), the primary reduction pathway for this compound involves the amide moiety itself. The reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) converts the amide to the corresponding amine, 3,3-dimethylbutanamine, without altering the carbon backbone.

Following α-halogenation, the resulting 2-halo-3,3-dimethylbutanamide can undergo an elimination reaction to form an unsaturated amide. This reaction is typically promoted by a strong, sterically hindered base to favor elimination over substitution. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. iitk.ac.in

The E2 reaction requires an anti-periplanar arrangement of the α-hydrogen and the leaving group (the halogen). iitk.ac.in In the case of 2-bromo-3,3-dimethylbutanamide, the base abstracts a proton from the α-carbon, and the bromide ion is eliminated simultaneously, forming a double bond. Due to the structure of the molecule, there is only one possible β-hydrogen that can be removed, leading to a single, specific unsaturated product. Therefore, Zaitsev's rule, which predicts the formation of the most substituted alkene, is not a factor as there are no isomeric products possible. libretexts.org The reaction yields 3,3-dimethylbut-1-enamide.

Table 3: E2 Elimination of 2-Bromo-3,3-dimethylbutanamide

| Feature | Description |

|---|---|

| Mechanism | E2 (Bimolecular Elimination) |

| Kinetics | Second-order; Rate = k[Substrate][Base] libretexts.org |

| Base | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) |

| Regioselectivity | Only one product is possible as there is only one type of β-hydrogen. |

| Product | 3,3-Dimethylbut-1-enamide |

Photochemical Reactivity and Cycloaddition Reactions (e.g., [3+2] Photocycloadditions)

The photochemical behavior of this compound derivatives has been explored, particularly in the context of cycloaddition reactions which are powerful methods for constructing cyclic molecular structures.

Research has indicated the involvement of N-substituted this compound derivatives in photocycloaddition reactions. For example, N-cyclopropyl-3,3-dimethylbutanamide is noted as a substrate for asymmetric [3+2] photocycloadditions. smolecule.com In these reactions, which are often promoted by chiral catalysts, the cyclopropylamine (B47189) moiety can react with olefins under light irradiation to form complex products with high enantioselectivity. smolecule.com This approach is valuable for creating all-carbon quaternary stereocenters. smolecule.com

In a different class of cycloaddition, derivatives of this compound have been used as precursors for intramolecular [5+2] cycloadditions. Specifically, a substrate incorporating an (S)-N-methoxy-N,3-dimethylbutanamide fragment was synthesized and used to study base-mediated intramolecular oxidopyrylium-alkene cycloadditions. nih.govpurdue.edu This process allows for the highly diastereoselective synthesis of complex tricyclic systems containing an 8-oxabicyclo[3.2.1]octane core. nih.gov The reaction involves generating a reactive oxidopyrylium ylide which then undergoes an intramolecular cycloaddition with a tethered alkene. The substitution on the butanamide backbone, such as the isopropyl group derived from valine, influences the diastereoselectivity of the cycloaddition. nih.gov

The table below presents examples of substrates based on the this compound framework and their participation in cycloaddition reactions.

These studies demonstrate that the sterically demanding this compound scaffold can be effectively incorporated into substrates for sophisticated photochemical and cycloaddition reactions, enabling the synthesis of structurally diverse and complex molecules.

Design and Synthesis of Functionalized 3,3 Dimethylbutanamide Derivatives and Analogues

N-Substituted 3,3-Dimethylbutanamide Derivatives

Substitution at the amide nitrogen is a common strategy to create diverse libraries of this compound derivatives. This approach allows for the introduction of various cyclic and acyclic groups, significantly altering the molecule's steric and electronic profile.

The preparation of N-aryl and N-cycloalkyl amides of 3,3-dimethylbutanoic acid is typically achieved through standard amidation reactions. A prevalent method involves the acylation of an appropriate amine with an activated form of 3,3-dimethylbutanoic acid. For instance, the synthesis of N-(3-iodophenyl)-3,3-dimethylbutanamide is accomplished by reacting 3,3-dimethylbutanoyl chloride with 3-iodoaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. This reaction is performed under anhydrous conditions to prevent the hydrolysis of the reactive acyl chloride.

Similarly, N-cycloalkyl derivatives can be prepared. N-cyclopropyl-3,3-dimethylbutanamide, for example, can be synthesized through the direct reaction of cyclopropylamine (B47189) with a suitable acylating agent derived from 3,3-dimethylbutanoic acid. smolecule.com More advanced techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to form N-aryl bonds in complex systems. pubcompare.ai

Table 1: Synthesis Methods for N-Substituted 3,3-Dimethylbutanamides

| Derivative Class | Synthetic Method | Key Reagents | Citation |

| N-Aryl Amide | Direct Amidation | 3,3-Dimethylbutanoyl chloride, Substituted Aniline (B41778), Base (e.g., Triethylamine) | |

| N-Aryl Amide | Palladium-Catalyzed Coupling | N-(4-bromo-3-fluoro-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide, Alkyne | pubcompare.ai |

| N-Cycloalkyl Amide | Direct Amidation | 3,3-Dimethylbutanoyl chloride, Cyclopropylamine | smolecule.com |

N-hydroxy-3,3-dimethylbutanamide represents another important class of N-substituted derivatives. These hydroxamic acids can be prepared through a general procedure for converting carboxylic acids or their derivatives into N-hydroxy amides. One documented synthesis of N-hydroxy-3,3-dimethylbutanamide resulted in a 78% yield of the product as a white solid. rsc.org The successful synthesis and purity of the compound were confirmed through detailed characterization. rsc.org

Table 2: Characterization Data for N-hydroxy-3,3-dimethylbutanamide rsc.org

| Property | Value |

| Physical State | White Solid |

| Melting Point | 82–84 °C |

| Yield | 78% |

| ¹H NMR (400 MHz, DMSO) | δ 10.29 (br, s, 1H), 8.67 (br, s, 1H), 1.83 (s, 2H), 0.95 (s, 9H) |

| ¹³C NMR (100 MHz, DMSO) | δ 167.65, 45.49, 30.29, 29.59 |

| HRMS (ESI) [M+H]⁺ | Calculated: 132.1025, Found: 132.1028 |

The definitive identification and structural confirmation of novel this compound derivatives rely on a combination of modern spectroscopic and analytical techniques. For complex molecules, determining the precise three-dimensional arrangement of atoms is crucial.

X-ray crystallography provides unambiguous proof of molecular structure. For example, the crystal and molecular structure of (RS)-N-tert-butyl-2-anilino-3,3-dimethylbutanamide was determined through X-ray analysis, confirming its connectivity and stereochemical relationship. researchgate.net

In cases where single crystals are not available or for routine characterization, a suite of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. ¹H NMR is used to identify the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. rsc.org

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org

Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as the carbonyl (C=O) and N-H bonds in the amide moiety. rsc.org

These techniques were collectively used to characterize N-hydroxy-3,3-dimethylbutanamide, confirming its successful synthesis. rsc.org

α-Functionalized this compound Scaffolds

Functionalization at the α-carbon (the carbon atom adjacent to the amide carbonyl group) opens up a different avenue for creating derivatives. Introducing substituents at this position can create chiral centers and provide reactive sites for building more complex molecular architectures.

The introduction of a bromine atom at the α-position creates a valuable electrophilic handle for carbon-carbon bond-forming reactions. The synthesis of α-bromo amides can be achieved through methods like the direct bromination of the corresponding amide enolate or via other brominating agents. For the related compound 2-bromo-N,N-dimethylbutanamide, a common method involves the direct bromination of N,N-dimethylbutanamide with molecular bromine (Br₂).

These α-bromo carboxamides are valuable precursors for modern cross-coupling reactions. A significant advancement is the enantioselective palladium-catalyzed Suzuki-type coupling between α-bromo carboxamides and aryl boronic acids. nih.gov This reaction, facilitated by a specific chiral P,P=O ligand, generates a range of chiral α-aryl carboxamides in high yields and with excellent enantioselectivity. nih.gov This method represents a powerful tool for the asymmetric synthesis of α-aryl amides. The utility of α-bromo carbonyl compounds extends to other transformations, including nickel-catalyzed Hiyama cross-couplings with organosilanes. organic-chemistry.org

The α-amino and α-cyano analogues of this compound are important building blocks, particularly in medicinal chemistry and the synthesis of non-proteinogenic amino acids. (S)-2-amino-3,3-dimethylbutanamide is also known as (S)-tert-leucinamide.

A classical and effective method for preparing α-amino amides is the Strecker synthesis. This process typically begins with an aldehyde (pivaldehyde in this case), which reacts with a cyanide source and an amine to form an α-aminonitrile. core.ac.uklookchem.com The intermediate, (±)-2-amino-3,3-dimethylbutanenitrile, can then be hydrolyzed to the corresponding α-amino amide. lookchem.com For instance, (S)-2-amino-3,3-dimethylbutanamide has been prepared by the hydrogenation of an intermediate diamide (B1670390) derived from the Strecker product. core.ac.uk

More advanced asymmetric methods have also been developed. One such approach involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries to achieve high diastereoselectivity in the synthesis of N-sulfinyl protected amino acid derivatives, which can then be deprotected to yield the chiral α-amino amide. escholarship.org The α-cyano analogues themselves, key intermediates in the Strecker pathway, have also been the subject of synthetic studies. lookchem.comnih.gov

Chiral this compound Derivatives: Enantioselective Synthesis and Stereochemical Control

The generation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. For derivatives of this compound, achieving high enantioselectivity is critical for producing compounds with desired biological or chemical properties.

Asymmetric catalysis has emerged as a powerful and environmentally conscious approach for synthesizing enantioenriched compounds, minimizing waste and improving process efficiency. google.com In the context of this compound, organocatalysis—the use of small, metal-free organic molecules—has proven particularly effective. Chiral thiourea (B124793) and imidazole-based compounds are prominent examples of catalysts used to induce stereoselectivity. google.comnih.govmostwiedzy.pl

Thiourea-based organocatalysts, for instance, are effective in the borane (B79455) reduction of prochiral ketones to produce optically active alcohols, which are key intermediates for chiral amides. google.com These catalysts operate through noncovalent interactions, such as hydrogen bonding, to create a chiral environment around the substrate, guiding the reaction toward a specific enantiomer. nih.govmostwiedzy.pl Modifications to the catalyst's structure, such as altering substituent groups, can be systematically studied to optimize both chemical yield and enantiomeric excess (ee). mostwiedzy.pl

Similarly, chiral ligands based on imidazolidine-4-one derivatives have been synthesized and their copper(II) complexes have been studied as catalysts in asymmetric reactions. beilstein-archives.orgresearchgate.net The stereochemical outcome of these reactions is highly dependent on the relative configuration of the ligand. For example, ligands with a cis-configuration can yield one enantiomer (e.g., S-nitroaldols with up to 97% ee), while trans-configured ligands produce the opposite enantiomer (R-nitroaldols with up to 96% ee). beilstein-archives.orgresearchgate.net The mechanism often involves the catalyst forming a dual binding mode with the substrate, creating a defined chiral pocket that promotes enantioselective transformation. nih.gov

| Catalyst Type | Reaction Type | Key Features | Reported Enantioselectivity (ee) | Source |

|---|---|---|---|---|

| Chiral Thiourea Derivatives | Asymmetric Reduction of Ketones | Metal-free; operates via hydrogen bonding to create a chiral pocket. | High enantioselectivity reported. | google.com |

| Imidazole-Containing Organocatalyst | Desymmetrization of Silanediol (B1258837) | Features H-bonding interactions between the silanediol and catalyst; yields up to 93%. | Up to 98:2 er (96% ee). | nih.gov |

| Copper(II) Complexes with Imidazolidine-4-one Ligands (cis-config.) | Asymmetric Henry Reaction | Ligand configuration dictates the resulting enantiomer. | Up to 97% ee (S-enantiomer). | beilstein-archives.orgresearchgate.net |

| Copper(II) Complexes with Imidazolidine-4-one Ligands (trans-config.) | Asymmetric Henry Reaction | Ligand configuration dictates the resulting enantiomer. | Up to 96% ee (R-enantiomer). | beilstein-archives.orgresearchgate.net |

Beyond controlling a single chiral center, many applications require the synthesis of complex molecules with multiple stereocenters. Diastereoselective synthesis aims to control the relative stereochemistry between these centers. Methodologies such as multicomponent cycloadditions and fragment-assembly reactions are employed to construct advanced intermediates containing the this compound scaffold with high diastereoselectivity.

One powerful strategy is the use of cycloaddition reactions. For example, chiral nonracemic aminated nitroso acetals have been synthesized through diastereoselective multicomponent [4+2]/[3+2] cycloadditions. beilstein-journals.org This process uses γ-aminated nitroalkenes derived from this compound as heterodienes. Another approach involves the palladium-catalyzed sequential reaction of ortho-iodophenyl-ynones, propargylic ethers, and maleimides to create tetracyclic succinimide (B58015) derivatives with three contiguous stereocenters. rsc.org

A particularly noteworthy example is the fragment-assembly double allylboration reaction, which has been used in the synthesis of N-acetyl dihydrotetrafibricin methyl ester. nih.gov This reaction combines two complex fragments and establishes multiple stereocenters in a single step, achieving a diastereoselectivity of greater than 20:1. nih.gov Such methods are crucial for the efficient construction of densely functionalized, stereochemically complex target molecules.

Structural Integration into Complex Chemotypes for Targeted Chemical Interactions

The this compound moiety is often incorporated as a structural component within larger, more complex molecular frameworks. Its unique properties, such as steric bulk and metabolic stability, make it a valuable building block in the design of molecules intended for specific biological or chemical interactions.

The this compound group has been successfully integrated into heterocyclic systems like imidazopyrimidines, which are prevalent scaffolds in medicinal chemistry. vulcanchem.com The imidazo[1,2-a]pyrimidine (B1208166) core is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets. vulcanchem.com An example is the compound N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,3-dimethylbutanamide . vulcanchem.com In this structure, the butanamide moiety provides steric bulk, which can influence the molecule's pharmacokinetic properties. vulcanchem.com The synthesis of such complex derivatives is often a multi-step process involving the coupling of pre-functionalized imidazopyrimidine and aniline fragments. googleapis.comnih.gov

The synthesis of tetralin scaffolds has also been advanced through modern photocatalytic methods, which could be applied to create complex derivatives. unica.it Photocatalysis allows for the [4+2] cycloaddition of styrene (B11656) derivatives to build the tetralin ring system with high chemo- and regioselectivity, offering a pathway to incorporate butanamide-containing side chains into these polycyclic structures. unica.it

The this compound structure can be a component of larger, polyfunctionalized molecules, including bis-amide scaffolds. These are molecules containing two or more amide groups, often designed as specialized ligands or to probe biological systems. For instance, chiral bis(imidazolidine-4-one) ligands have been prepared through the condensation of 2-amino-2,3-dimethylbutanamide with pyridine-2,6-dicarboxylic acid dichloride. researchgate.netbook-of-abstracts.com These bidentate or tridentate ligands are designed to coordinate with metal ions, forming chiral catalysts for asymmetric synthesis. researchgate.net

The butanamide unit is also found in other complex scaffolds, such as pyrazole (B372694) amide derivatives, which are explored for a range of biological activities. science.gov The modular nature of the synthesis allows for the combination of the butanamide fragment with various heterocyclic systems to generate libraries of compounds for screening. The incorporation of multiple functional groups onto a single molecular backbone allows for the fine-tuning of properties like solubility, binding affinity, and stability.

A key reason for incorporating the this compound moiety into larger molecules is its positive influence on molecular stability, particularly metabolic stability. vulcanchem.com The most significant feature of the moiety is its tert-butyl group (3,3-dimethyl). This sterically bulky group acts as a shield, protecting adjacent chemical bonds—especially the amide linkage—from enzymatic degradation. vulcanchem.com

Advanced Spectroscopic and Analytical Methodologies for Characterization in 3,3 Dimethylbutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 3,3-dimethylbutanamide. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR are fundamental techniques for characterizing this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a derivative, N-(6-aminopyridin-2-yl)-3,3-dimethylbutanamide, the protons of the tert-butyl group appear as a singlet at approximately 1.08 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group are observed around 2.19 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. In the case of N-(6-aminopyridin-2-yl)-3,3-dimethylbutanamide, the carbonyl carbon resonates at approximately 170.29 ppm, the quaternary carbon of the tert-butyl group at 31.43 ppm, and the methyl carbons of the tert-butyl group at 29.94 ppm. rsc.org The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms appearing at a lower field.

¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.08 (s, 9H) | 29.94 |

| -CH₂- | 2.19 (d, 2H) | 51.89 |

| -C(CH₃)₃ | - | 31.43 |

| C=O | - | 170.29 |

Illustrative ¹H and ¹³C NMR chemical shifts for N-(6-aminopyridin-2-yl)-3,3-dimethylbutanamide in CDCl₃. rsc.org Data is presented to showcase typical ranges for the core structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound and its derivatives. rsc.org This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS was used to confirm the elemental composition of N-(6-(3,3-dimethylbutanamido)pyridin-2-yl)-3-(diphenylphosphino)benzamide, a derivative of this compound, by matching the calculated and found m/z values for the [M+Na]⁺ ion. rsc.org

Electrospray Ionization (ESI-MS) for Non-Volatile Derivatives

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile compounds, including many derivatives of this compound. rsc.orgacs.org In ESI-MS, ions are formed directly from a solution, which allows for the analysis of a wide range of molecules without derivatization. This technique is often coupled with liquid chromatography (LC-ESI-MS) to separate complex mixtures before mass analysis. nih.gov The resulting mass spectra can reveal the molecular ion and provide information about fragmentation patterns, which helps in the structural elucidation of metabolites and other derivatives. researchgate.net

Mass Spectrometry Data for a this compound Derivative

| Derivative | Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|---|

| N-(6-(3,3-Dimethylbutanamido)pyridin-2-yl)-3-(diphenylphosphino)benzamide | [M+Na]⁺ | 518.1973 | 518.1964 | ESI-TOF |

Example of HRMS data for a derivative of this compound. rsc.org

Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

In the IR spectrum of a compound containing a this compound moiety, characteristic absorption bands can be observed. For example, the amide C=O bond typically shows a strong stretching vibration around 1650 cm⁻¹. vulcanchem.com The N-H bond of the amide group gives rise to stretching vibrations in the region of 3400-3200 cm⁻¹ and a bending vibration around 1550 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the alkyl groups are observed in the 3000-2850 cm⁻¹ range. scifiniti.com

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman spectra would also show characteristic peaks for the C-H and C=O vibrations. spectrabase.com The study of both IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule. scifiniti.com

Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3400-3200 |

| C-H (alkyl) | Stretching | 3000-2850 |

| C=O (amide) | Stretching | ~1650 |

| N-H (amide) | Bending | ~1550 |

General ranges for IR absorption of functional groups present in this compound and its derivatives. vulcanchem.comscifiniti.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for analyzing chromophores within a molecule. researchgate.net A chromophore is the part of a molecule responsible for its absorption of light in the UV-visible region. researchgate.net The amide functional group in this compound acts as a chromophore.

Amides typically exhibit a weak absorption band corresponding to an n→π* transition. ucalgary.ca This transition involves the excitation of a non-bonding electron (n) from the oxygen atom's lone pair to an anti-bonding π* orbital of the carbonyl group. ucalgary.ca For simple, non-conjugated amides, this absorption maximum is generally observed around 215-220 nm. ucalgary.ca The intensity of this absorption, represented by the molar extinction coefficient (ε), is typically low, a characteristic described as "symmetry forbidden" or "overlap forbidden". elte.hu

The solvent used can influence the absorption maximum. Solvents like water, ethanol, methanol, and n-hexane are often used because they are transparent in the UV region. upi.edu Studies on simple amides like formamide (B127407) and N-methylacetamide have shown that solvent effects can cause shifts in the electronic absorption spectra. acs.org For instance, hydrogen bonding with the carbonyl oxygen can destabilize the n→π* state, leading to a blue shift (a shift to a shorter wavelength) in the transition energy. acs.org

While specific UV-Vis data for this compound is not extensively detailed in readily available literature, the general principles of amide spectroscopy apply. The expected UV spectrum would show a weak absorption in the far UV region, consistent with its simple, non-conjugated amide structure. The presence of any additional chromophores or conjugation would lead to a bathochromic shift (a shift to a longer wavelength) and an increase in the molar absorptivity.

Table 1: Typical UV Absorption for Amide Chromophores

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| n→π | ~215-220 nm | Low (~100) | Excitation of a non-bonding electron from the oxygen lone pair to the C=O π orbital. ucalgary.ca |

| π→π | <200 nm | High | Excitation of an electron from the C=O π bonding orbital to the π anti-bonding orbital. msu.edu |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. libretexts.org By applying Bragg's law (nλ = 2d sinθ), scientists can calculate the dimensions of the unit cell—the basic repeating structural unit of a crystal. anton-paar.comlibretexts.org

Table 2: Crystallographic Data for a Related Amide (2-Amino-2,3-dimethylbutanamide)

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C6H14N2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.1766 (8) |

| b (Å) | 6.1741 (4) |

| c (Å) | 10.2322 (5) |

| β (°) | 94.682 (6) |

| Volume (Å3) | 766.69 (8) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The technique involves the complete combustion of a small, precisely weighed sample of the compound. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

For this compound, with the molecular formula C₆H₁₃NO, the theoretical elemental composition can be calculated based on its atomic masses. scbt.comnih.gov Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity. For instance, in the synthesis of N,N-disubstituted carboxylic acid amides, elemental analysis is routinely used to confirm the composition of the final products. google.com Similarly, research on other complex amides often reports elemental analysis data, where the found percentages of C, H, and N are compared to the calculated values. rsc.orgnih.gov Any significant deviation between the found and calculated values would suggest the presence of impurities or that the incorrect compound was formed.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 62.59% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 11.38% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.16% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.89% |

| Total (C₆H₁₃NO) | 115.176 | 100.00% |

Computational and Theoretical Chemistry Studies of 3,3 Dimethylbutanamide Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule. These calculations yield detailed information about the distribution of electrons, the energies of different molecular states, and the molecule's intrinsic reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov Applications of DFT include the calculation of molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com

For 3,3-dimethylbutanamide, computational databases like the Automated Topology Builder (ATB) utilize DFT for geometry optimization. uq.edu.au This process, often part of a Quantum Mechanics (QM) processing stage, involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. uq.edu.au The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com Hybrid functionals, such as B3LYP, are a common choice for many applications. nih.gov

| Processing Stage | Calculation Type | Level of Theory | Purpose |

|---|---|---|---|

| Template | None | None | Initial structure definition |

| Semi-Empirical QM (QM0) | Energy Minimization | Not Specified | Preliminary geometry optimization |

| DFT QM (QM1) | Energy Minimization | DFT | Refined geometry optimization for electronic structure |

| DFT Hessian QM (QM2) | Hessian | DFT | Calculation of vibrational frequencies |

The table above is a representative example of a workflow for quantum mechanical processing, as indicated for this compound in computational chemistry databases. uq.edu.au

Computational chemistry, particularly DFT, is instrumental in validating proposed reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows researchers to determine activation energies and reaction enthalpies, providing strong evidence for the most plausible mechanistic pathway. mdpi.com For instance, studies on the decomposition of related amide compounds have used DFT to analyze different potential mechanisms, such as those involving six-membered transition states. mdpi.com While specific studies validating reaction mechanisms involving this compound are not detailed in the available literature, these computational methods provide the framework for such investigations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are techniques used to study the physical movements and conformational flexibility of atoms and molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, changes shape, and interacts with its environment. researchgate.net

For this compound, resources like the Automated Topology Builder (ATB) provide optimized molecular topologies and force field parameters. uq.edu.au These files are essential for running MD or Monte Carlo simulations to study its conformational ensemble and interactions with other molecules, such as solvents or biological macromolecules. uq.edu.au Such simulations can reveal preferred conformations and the nature of intermolecular forces, like hydrogen bonding and van der Waals interactions, which govern the compound's physical properties and binding behaviors. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions (focus on chemical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation and conformation, or "pose," of one molecule when bound to another, typically a small molecule ligand to a protein receptor. mdpi.com The goal is to identify the most stable binding mode, which is typically ranked using a scoring function that estimates the binding affinity. mdpi.com

Docking studies are crucial for understanding how a ligand like this compound might interact with a biological target at the molecular level. The analysis focuses on identifying specific chemical binding modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. nih.gov While specific docking studies for this compound were not found in the surveyed literature, the methodology remains a primary tool for investigating its potential biological activity. uq.edu.au The carboxamide group in this compound, for example, contains both a hydrogen bond donor (-NH2) and an acceptor (C=O), making it capable of forming key interactions within a binding pocket.

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Partner in a Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Amide (-NH2) | Aspartate, Glutamate, Serine (sidechain C=O) |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Serine, Threonine, Tyrosine (sidechain -OH); Lysine, Arginine (-NH) |

| Hydrophobic | tert-Butyl group, Ethyl backbone | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals | All atoms | All atoms in close proximity |

The table above illustrates the hypothetical binding interactions that would be assessed in a molecular docking study of this compound.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical or machine learning-based approaches that correlate the chemical structure of compounds with their biological activity (QSAR) or physical/chemical properties (QSPR). sysrevpharm.org These models are built by calculating numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features of a molecule. mdpi.comresearchgate.net

A QSRR study could be developed to predict the reactivity of this compound in a specific reaction, while a QSPR model could predict properties like its boiling point, solubility, or chromatographic retention time. researchgate.nettubitak.gov.tr The fundamental principle is that the structure of a molecule dictates its properties and reactivity. sysrevpharm.org Although no specific QSRR or QSPR studies focused on this compound were identified, the methodology is broadly applicable. For example, a QSPR model for predicting the gas chromatography retention index of this compound would involve calculating descriptors for it and related compounds and correlating them with experimentally measured retention times. mtak.hu

Advanced Applications in Chemical Sciences

Utilization as a Building Block in Complex Chemical Synthesis

The inherent steric hindrance provided by the tert-butyl group in 3,3-dimethylbutanamide makes it a valuable building block in complex organic synthesis. This structural feature can influence the stereochemistry of reactions and provide stability to the resulting molecules. While specific examples of its incorporation into a wide range of complex final products are not extensively documented in publicly available literature, its structure is indicative of its potential utility in constructing sterically congested molecular architectures.

Sterically hindered amides, in general, are significant in medicinal chemistry and materials science. Their transformation often requires specific activation methods due to their lower reactivity compared to less hindered amides. Research into the activation of such amides, including transition metal-free strategies, is an ongoing area of chemical science. These advancements could broaden the applicability of compounds like this compound as precursors in the synthesis of novel pharmaceuticals and other complex organic compounds.

Role in the Development of Functional Materials and Coatings

The incorporation of robust chemical moieties is crucial for the development of functional materials and coatings with enhanced durability and specific properties. The tert-butyl group in this compound can impart hydrophobicity and thermal stability to a polymer backbone if it were incorporated as a pendant group.

While direct research detailing the use of this compound in the synthesis of functional polymers or coatings is not prominent, the principles of materials science suggest its potential. The amide functionality can participate in hydrogen bonding, which can influence the mechanical properties of a material. Furthermore, the sterically bulky nature of the 3,3-dimethylbutyl group could be exploited to control the morphology and interchain interactions within a polymer matrix, potentially leading to materials with tailored porosity or solubility characteristics. The development of novel synthetic methodologies is key to unlocking the potential of such sterically hindered building blocks in materials science.

Application as an Intermediate in Agrochemical Development

A significant and well-documented application of a derivative of this compound is in the development of agrochemicals, specifically herbicides. The compound serves as a key precursor in the synthesis of the herbicide Bromobutide.

Bromobutide, chemically known as N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide, is a potent herbicide used for weed control. tandfonline.com The synthesis of this complex molecule relies on a derivative of this compound. The synthetic process involves the reaction of 2-bromo-3,3-dimethylbutanoyl chloride with 1-methyl-1-phenylethylamine. tandfonline.com The 2-bromo-3,3-dimethylbutanoyl chloride is directly derived from 3,3-dimethylbutanoic acid, highlighting the importance of the this compound core structure in the production of this commercial agrochemical.

The herbicidal activity of N-benzylbutanamides like Bromobutide is influenced by the bulky substituents in both the acid and amine portions of the molecule, which includes the 3,3-dimethylbutyl group. tandfonline.com This steric bulk is thought to contribute to the compound's efficacy and stability.

Table 1: Key Intermediates in the Synthesis of Bromobutide

| Precursor | Role in Synthesis |

| 3,3-Dimethylbutanoic acid derivative | Provides the core 3,3-dimethylbutanoyl structure |

| 1-methyl-1-phenylethylamine | Forms the N-substituted part of the final amide |

Emerging Trends and Future Research Perspectives

Development of Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes for amides like 3,3-Dimethylbutanamide is a primary focus of modern chemical research, aiming to reduce environmental impact and improve atom economy. dst.gov.in Traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk Current research emphasizes direct amidation and the use of greener catalytic systems.

Key Sustainable Approaches:

Direct Catalytic Amidation: This approach involves the reaction of a carboxylic acid and an amine to form an amide with water as the only byproduct, representing an important green chemical process. dur.ac.uk Methods are being developed that avoid stoichiometric activators, thus minimizing waste. diva-portal.org

Photocatalysis: Scientists have developed methods using Covalent Organic Frameworks (COFs) as photocatalysts under red light irradiation to synthesize amides directly from alcohols. dst.gov.in This technique offers mild reaction conditions, high efficiency, and the use of a recyclable catalyst. dst.gov.in Visible-light photoredox catalysis is another emerging strategy, enabling the preparation of amides from various starting materials like halides and aldehydes under mild conditions. mdpi.com

Biocatalysis: Enzymatic strategies offer a highly sustainable route for amide bond formation. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents such as cyclopentyl methyl ether allows for the synthesis of amides with excellent yields and purity, without the need for additives or intensive purification. nih.govnih.gov Nature has a wide array of enzymes that form amide bonds in water, often using adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid substrate. rsc.orgrsc.org

Mechanochemistry and Flow Chemistry: Solvent-free continuous flow synthesis using mechanochemical methods, such as in a screw reactor, provides a rapid and efficient protocol for producing amides at room temperature. digitellinc.comrsc.org Flow chemistry, in general, is gaining traction as it allows for improved space-time yields and can be integrated with solid-supported reagents, further enhancing sustainability. nih.govresearchgate.net

These innovative routes represent a significant shift away from classical, less efficient methods, toward cleaner and more atom-economical processes for the synthesis of this compound and related compounds.

| Method | Catalyst/Mediator | Key Advantages | Relevant Findings |

| Direct Catalytic Amidation | Boron-based catalysts, Group (IV) metals (Ti, Zr, Hf) | Atom-economical (water is the only byproduct), avoids stoichiometric waste. dur.ac.ukdiva-portal.org | Effective for a wide range of substrates, though uptake in industry has been slow. ucl.ac.uk |

| Photocatalysis | Covalent Organic Frameworks (COFs), Ruthenium complexes | Mild reaction conditions, use of visible or red light, recyclable catalysts. dst.gov.inmdpi.com | Enables amide synthesis from alcohols and amines, representing a highly sustainable pathway. dst.gov.in |

| Biocatalysis | Candida antarctica lipase B (CALB), ATP-dependent enzymes | High selectivity, mild aqueous conditions, biodegradable catalysts, minimal waste. nih.govrsc.org | Excellent conversions and yields achieved in green solvents without intensive purification. nih.govnih.gov |

| Flow Chemistry | Solid-supported reagents, EDC·HCl | Rapid reaction times (minutes), high efficiency, solvent-free options, improved safety and scalability. rsc.orgnih.gov | Demonstrated for up to 100-gram scale synthesis with yields around 90%. digitellinc.comrsc.org |

Rational Design of Novel Catalytic Systems for this compound Chemistry

The rational design of catalysts is pivotal for developing milder and more selective amidation reactions. By understanding reaction mechanisms, researchers can create catalysts that are more efficient and functional under environmentally benign conditions. This field is moving beyond trial-and-error to a more predictive science, combining computational insights with experimental validation.

Current research in catalytic systems for amide synthesis focuses on several key areas:

Boron-Based Catalysts: Arylboronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. dur.ac.ukcatalyticamidation.info Computational studies using Density Functional Theory (DFT) have provided deeper insights into their mechanism, suggesting that the activation of the carboxylic acid likely involves the concerted action of multiple boron atoms through bridged B-X-B intermediates. catalyticamidation.infonih.gov

Group (IV) Metal Catalysts: Complexes of titanium (Ti), zirconium (Zr), and hafnium (Hf) have been successfully employed for direct amidation under mild conditions, producing amides in good to excellent yields. diva-portal.org These catalysts offer an alternative to more traditional, and often more toxic, heavy metal catalysts.

Organocatalysis: Biomimetic organocatalysts are being designed to efficiently couple amino acids and form peptide bonds without significant racemization. nih.govacs.org These catalysts, inspired by enzymes, often rely on hydrogen bonding and other non-covalent interactions to facilitate the reaction. nih.gov

Nanostructured Catalysts: Nanostructured carbon materials are being explored as supports for catalysts used in amide coupling reactions, often in conjunction with microwave heating to accelerate the process in the absence of a solvent.

The goal of this research is to develop low-cost, readily available, and non-toxic catalysts that can be used in low loadings and are recyclable, aligning with the principles of green chemistry. ucl.ac.uk

| Catalyst Class | Example(s) | Mechanism/Key Feature | Research Focus |

| Boron-Based | Arylboronic acids, Borate esters | Activation of carboxylic acids via acyloxyboronate or B-X-B intermediates. catalyticamidation.infonih.gov | Understanding the precise mechanism to design more active and stable catalysts. catalyticamidation.info |

| Group (IV) Metals | Zirconium(IV) chloride (ZrCl₄), Titanium complexes | Lewis acid catalysis for direct amidation. diva-portal.org | Expanding substrate scope and developing protocols for milder reaction conditions. |

| Organocatalysts | Biomimetic catalysts with hydrogen-bonding motifs | Mimics enzyme active sites to facilitate condensation. nih.govacs.org | Application in peptide synthesis and coupling of complex, functionalized substrates. nih.gov |

| Enantioselective Catalysts | Chiral Rhodium and Iridium complexes | C-H amidation for creating chiral centers. mdpi.com | Development of ligands that control regio- and enantioselectivity. mdpi.com |

Advanced In Silico Approaches for Predictive Chemical Research

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating research into this compound and related compounds. These approaches allow for the prediction of molecular properties, reaction outcomes, and catalyst performance, thereby reducing the need for time-consuming and resource-intensive laboratory experiments.

Key In Silico Applications:

Predicting Reaction Outcomes: Machine learning (ML) and artificial intelligence (AI) are being used to develop models that can accurately predict the yield of amide coupling reactions. nih.govrsc.org These models are trained on large datasets, often generated through high-throughput experimentation, and can account for variables such as reactants, reagents, and reaction conditions. chemrxiv.org However, achieving high accuracy remains a challenge due to factors like "reactivity cliffs," where small structural changes lead to large differences in yield. nih.gov